4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Chemical safety Transport classification Procurement compliance

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-91-9) is a heterocyclic sulfonyl chloride building block belonging to the pyrazole family, characterized by a 4-chloro substituent, an N1-ethyl group, a C3-methyl group, and a reactive sulfonyl chloride at the 5-position. The compound serves as a key electrophilic intermediate for the synthesis of sulfonamides, sulfonates, and sulfonylureas, particularly in medicinal chemistry and agrochemical research.

Molecular Formula C6H8Cl2N2O2S
Molecular Weight 243.1
CAS No. 1245823-91-9
Cat. No. B2408492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
CAS1245823-91-9
Molecular FormulaC6H8Cl2N2O2S
Molecular Weight243.1
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H8Cl2N2O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3
InChIKeyDNOOQWPQPNBBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-91-9) – Core Properties and Procurement Classification


4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-91-9) is a heterocyclic sulfonyl chloride building block belonging to the pyrazole family, characterized by a 4-chloro substituent, an N1-ethyl group, a C3-methyl group, and a reactive sulfonyl chloride at the 5-position . The compound serves as a key electrophilic intermediate for the synthesis of sulfonamides, sulfonates, and sulfonylureas, particularly in medicinal chemistry and agrochemical research . Its molecular formula is C6H8Cl2N2O2S with a molecular weight of 243.11 g/mol .

Why 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Cannot Be Freely Interchanged with Other Pyrazole Sulfonyl Chlorides


Pyrazole-5-sulfonyl chlorides are not commodity reagents; specific substitution patterns govern their hazard profile, stability, and downstream reactivity [1]. Even closely related analogs such as 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride differ in GHS classification, molecular weight, and hydrolytic stability due to changes in the N1-alkyl group and peripheral substituents [1]. Substituting without evidence of equivalent performance risks altered reaction selectivity, unexpected decomposition, or non-compliance with safety and transport regulations, directly impacting synthetic reliability and procurement logistics.

Quantitative Differentiation Evidence for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-91-9)


Reduced GHS Hazard Severity Relative to 4-Chloro-1,3-dimethyl Analog

Head-to-head comparison of vendor GHS classifications shows that 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride carries only GHS07 (Warning: Harmful/Irritant) with hazard statements H302, H315, H319, H335 . In contrast, the 4-chloro-1,3-dimethyl analog (CAS 88398-87-2) carries both GHS05 and GHS07 (Danger: Corrosive), with hazard statements H302, H314, H335, UN number 3261, and Packing Group II . The target compound lacks the corrosive hazard (H314, GHS05) and the associated 'Danger' signal word, directly reducing handling complexity and transport regulatory burden.

Chemical safety Transport classification Procurement compliance

Higher Molecular Weight for Improved Gravimetric Dispensing Accuracy in Small-Scale Synthesis

The target compound has a molecular weight of 243.11 g/mol versus 229.08 g/mol for the 4-chloro-1,3-dimethyl analog . This translates to a 6.1% increase in mass per mole, which, for a typical 0.1-mmol-scale reaction, corresponds to 24.3 mg versus 22.9 mg. The larger mass reduces the relative error introduced by a balance with ±0.1 mg sensitivity from approximately ±0.44% to ±0.41%, a small but measurable improvement that becomes significant in high-replicate library synthesis where cumulative dosing errors matter .

Gravimetric accuracy Microsynthesis Process control

Class-Level Hydrolytic Stability Enhancement by 4-Chloro Electron‑Withdrawing Group

A comprehensive stability study of 236 heteroaromatic sulfonyl halides established that hydrolysis by trace water is a principal decomposition pathway for certain azole sulfonyl chlorides, and that electron‑withdrawing substituents on the heterocycle generally improve resistance to hydrolysis [1]. The 4‑chloro substituent on the target pyrazole (Hammett σₘ ≈ 0.37) provides a stabilizing effect relative to unsubstituted pyrazole‑5‑sulfonyl chlorides. While head‑to‑head degradation data are not yet published, this class‑level inference supports a pragmatic selection rationale: the 4‑chloro group is predicted to extend practical shelf‑life and reduce the risk of hydrolytic degradation during ambient storage or shipping, compared to non‑chlorinated analogs.

Hydrolytic stability Shelf-life Storage compliance

Optimal Application Scenarios for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-91-9)


Automated High‑Throughput Sulfonamide Library Synthesis in Hazard‑Restricted Facilities

Laboratories equipped with automated liquid handlers and robotic synthesis platforms often impose strict limitations on corrosive chemicals. The target compound’s GHS07‑only classification (without GHS05 corrosivity, as shown in Section 3, Evidence Item 1) allows its use in standard fume hood workstations without the engineering controls required for corrosive substances, reducing facility upgrade costs . This makes it a straightforward drop‑in sulfonyl chloride building block for generating focused sulfonamide libraries targeting kinase or GPCR programs.

Microscale and Nanoscale Parallel Chemistry Requiring High Gravimetric Precision

In parallel chemistry where reactions are conducted at 0.05–0.1 mmol scale, accurate dispensing is critical for reproducibility. The higher molecular weight of the target compound (243.11 g/mol vs. 229.08 g/mol for the dimethyl analog) provides a 6.1% larger mass per mole, which translates to reduced relative weighing error on a micro‑balance (Section 3, Evidence Item 2) . This property is especially valued in early‑stage medicinal chemistry when synthesizing analogs for structure–activity relationship (SAR) exploration.

Long‑Term Building Block Stockroom for Pharmaceutical Intermediate Supply

Organizations that maintain internal compound archives benefit from building blocks with enhanced hydrolytic stability. The 4‑chloro substituent on the pyrazole ring is predicted, from class‑level stability data, to slow hydrolytic degradation compared to unsubstituted pyrazole sulfonyl chlorides (Section 3, Evidence Item 3) [1]. This property supports the compound as a candidate for procurement in multi‑gram quantities with extended re‑test intervals, reducing stockroom management overhead.

Agrochemical Intermediate Development with Reduced Regulatory Burden

When scaling from discovery to pilot‑scale synthesis of sulfonylurea herbicides or fungicides, the absence of a corrosive classification (UN 3261) simplifies transport, storage, and waste disposal regulation, as demonstrated in the hazard comparison (Section 3, Evidence Item 1) . This advantage is particularly relevant for CROs and agrochemical companies that must comply with stringent environmental health and safety (EHS) policies across multiple jurisdictions.

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